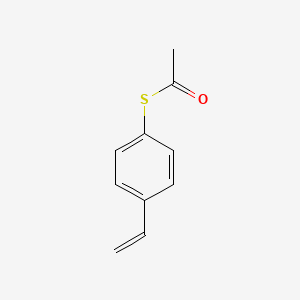![molecular formula C45H28N4O B13920137 3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole is a complex organic compound known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is characterized by its unique molecular structure, which includes a triazine core, dibenzofuran, and carbazole moieties. These structural features contribute to its excellent photophysical properties, making it a valuable material in the field of optoelectronics .
准备方法
The synthesis of 3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazine core: This step involves the reaction of cyanuric chloride with aniline derivatives to form the triazine ring.
Attachment of the dibenzofuran moiety: The dibenzofuran unit is introduced through a Suzuki coupling reaction, which involves the reaction of a dibenzofuran boronic acid with the triazine core.
Incorporation of the carbazole unit: The final step involves the attachment of the carbazole moiety through a Buchwald-Hartwig amination reaction
Industrial production methods for this compound are similar but often optimized for large-scale synthesis, ensuring high yield and purity. These methods may involve the use of automated reactors and continuous flow processes to enhance efficiency and scalability .
化学反应分析
3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings are replaced by other functional groups
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound .
科学研究应用
3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole has several scientific research applications, including:
Organic Electronics: It is widely used as a host material in OLEDs due to its high triplet energy and excellent charge transport properties. .
Photovoltaics: The compound’s photophysical properties make it a potential candidate for use in organic photovoltaic cells, where it can serve as an electron donor or acceptor material
Sensors: Its ability to undergo various chemical reactions makes it useful in the development of chemical sensors for detecting specific analytes
作用机制
The mechanism of action of 3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole in OLEDs involves the following steps:
Charge Injection: Electrons and holes are injected into the compound from the electrodes.
Charge Transport: The compound facilitates the transport of these charges through its conjugated structure.
Exciton Formation: Electrons and holes recombine to form excitons, which are excited states of the molecule.
Emission: The excitons decay radiatively, emitting light in the process
Molecular targets and pathways involved include the interaction of the compound with other materials in the OLED stack, such as electron transport layers and hole transport layers, to achieve efficient charge recombination and light emission .
相似化合物的比较
Similar compounds to 3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole include:
3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole: This compound has a similar structure but lacks the dibenzofuran moiety, which affects its photophysical properties.
3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9,9’-spirobifluorene: This compound includes a spirobifluorene unit instead of the dibenzofuran, leading to different charge transport characteristics.
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylcarbazole: This compound has a simpler structure and is used in similar applications but with different efficiency and stability profiles
The uniqueness of this compound lies in its combination of the triazine, dibenzofuran, and carbazole moieties, which provide a balance of high triplet energy, good charge transport, and excellent thermal stability .
属性
分子式 |
C45H28N4O |
|---|---|
分子量 |
640.7 g/mol |
IUPAC 名称 |
3-[9-(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole |
InChI |
InChI=1S/C45H28N4O/c1-4-13-29(14-5-1)43-46-44(30-15-6-2-7-16-30)48-45(47-43)35-20-12-22-41-42(35)37-28-32(24-26-40(37)50-41)31-23-25-39-36(27-31)34-19-10-11-21-38(34)49(39)33-17-8-3-9-18-33/h1-28H |
InChI 键 |
KFAXKWRCSUWNHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C4C(=CC=C3)OC5=C4C=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


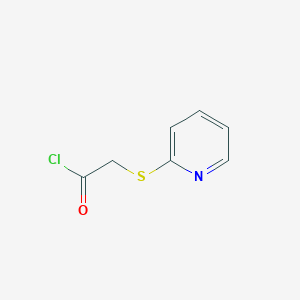
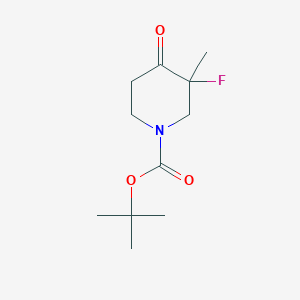
![2-Bromothiazolo[4,5-c]pyridine](/img/structure/B13920060.png)
![Pyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B13920068.png)
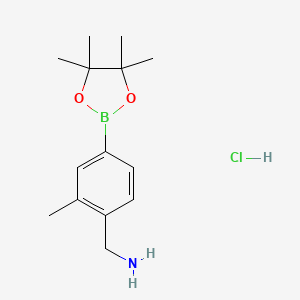
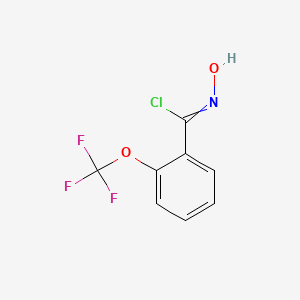
![2-[5-Chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13920087.png)

![3-Methyl-1-{2-[(4-nitrophenyl)amino]-2-oxoethyl}pyridinium](/img/structure/B13920092.png)
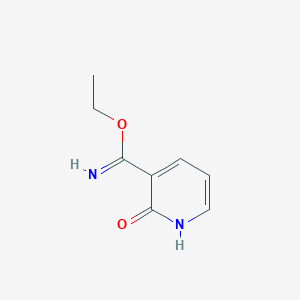

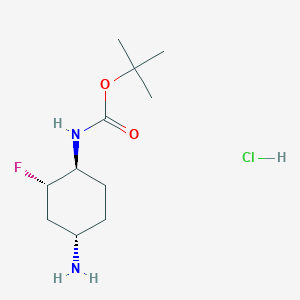
![Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13920138.png)
